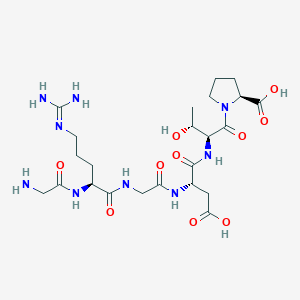

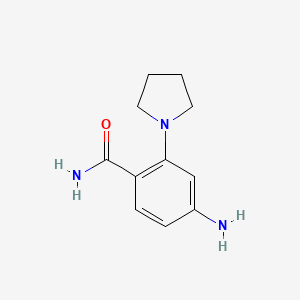

4-Amino-2-pyrrolidin-1-yl-benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic aromatic or heterocyclic compounds. For instance, the synthesis of polyimides containing pyrimidine or pyridine moieties was achieved by reacting diamine monomers with aromatic dianhydrides using a classical two-step polymerization method . Similarly, the synthesis of a pyridine-4-ylmethylene amino benzamide derivative was performed through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . These methods suggest that the synthesis of 4-Amino-2-pyrrolidin-1-yl-benzamide could potentially involve condensation reactions or polymerization steps, depending on the desired end product.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray powder diffractometry, FTIR, NMR, and computational methods like Density Functional Theory (DFT) . These techniques help in understanding the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For example, two polymorphs of a related benzamide compound were characterized, revealing different patterns in X-ray powder diffraction and distinct absorption bands in IR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives can be quite diverse. For instance, the reaction of N(α)-(2-oxo-2H-1-benzopyran-4-yl) Weinreb α-aminoamides with organometallic compounds followed by cyclization yielded benzopyrano[4,3-b]pyrrol-4(1H)-ones . This indicates that benzamide derivatives can participate in cyclization reactions to form complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Polyimides derived from benzamide-related monomers showed excellent solubility in polar solvents, high glass transition temperatures, and low moisture absorption, indicating good thermal and mechanical stability . The antimicrobial activity of benzamide derivatives can also be significant, as demonstrated by the disk well diffusion method . Additionally, the moisture absorption, solubility, and thermal properties can be tailored by modifying the chemical structure, as seen in the synthesis and characterization of various benzamide derivatives .

Applications De Recherche Scientifique

-

Scientific Field: Drug Discovery

- Application Summary : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Scientific Field: Anti-tubercular Agents

- Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application : The compounds were synthesized and their anti-tubercular activity was evaluated .

- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

-

Scientific Field: Antioxidant and Antibacterial Activities

- Application Summary : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Methods of Application : All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results or Outcomes : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

-

Scientific Field: Neuropsychiatric and Neurological Diseases

- Application Summary : The discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists .

- Methods of Application : These balanced and biased GPR52 agonists provide important pharmacological tools to study GPR52 activation, signaling bias .

- Results or Outcomes : These compounds have therapeutic potential for neuropsychiatric and neurological diseases .

-

Scientific Field: Solid Forms and Formulations

- Application Summary : In some embodiments, the invention relates to crystalline solid forms, including polymorphs, hydrates, and salt forms, of (<i>S</i>)-4- (8-amino-3- (1 - (but-2-ynoyl)pyrrolidin-2-yl)imidazo [1,5-α]pyrazin-l-yl)-<i>N</i>- (pyridin-2-yl)benzamide .

- Methods of Application : The methods of application would involve the synthesis and characterization of these solid forms .

- Results or Outcomes : The results or outcomes would be the successful creation of these solid forms, which could have different properties or uses .

-

Scientific Field: Antioxidant Properties

- Application Summary : The high antioxidant properties of alkylaminophenols, and the fact that they can be found through natural and synthetic ways have made it preferred in medical applications .

- Methods of Application : Alkylaminophenols are obtained by the Petasis reaction. The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid .

- Results or Outcomes : The results or outcomes would be the successful synthesis of alkylaminophenols with high antioxidant properties .

Safety And Hazards

Specific safety and hazard information for “4-Amino-2-pyrrolidin-1-yl-benzamide” is not available. However, safety data sheets for similar compounds suggest that they may cause skin and eye irritation, and may be harmful if swallowed7. They should be handled with appropriate protective equipment and stored in a well-ventilated place7.

Orientations Futures

While specific future directions for “4-Amino-2-pyrrolidin-1-yl-benzamide” are not mentioned, the field of medicinal chemistry continues to explore the use of pyrrolidine rings in the design of new compounds with different biological profiles3. This suggests that there may be potential for further research and development involving “4-Amino-2-pyrrolidin-1-yl-benzamide” and similar compounds.

Propriétés

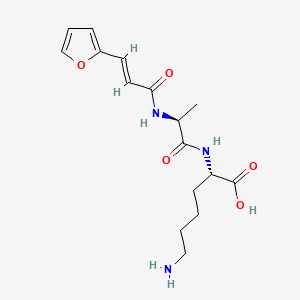

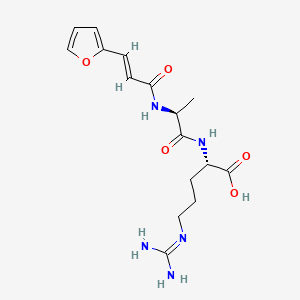

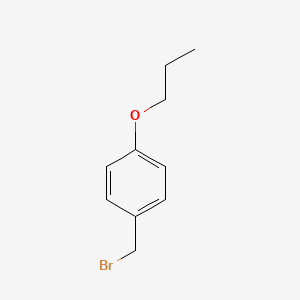

IUPAC Name |

4-amino-2-pyrrolidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-8-3-4-9(11(13)15)10(7-8)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWZQYMPIZWQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424576 | |

| Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-pyrrolidin-1-yl-benzamide | |

CAS RN |

878620-22-5 | |

| Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.